molecular formula C15H12O4 B6332089 Methyl 4-(2-formylphenoxy)benzoate CAS No. 934691-78-8

Methyl 4-(2-formylphenoxy)benzoate

Cat. No.: B6332089
CAS No.: 934691-78-8
M. Wt: 256.25 g/mol
InChI Key: XFXQMTJERYTUBK-UHFFFAOYSA-N
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Description

Methyl 4-(2-formylphenoxy)benzoate is an aromatic ester featuring a benzoate core substituted with a 2-formylphenoxy group. This compound is synthesized via nucleophilic substitution reactions, as described in patent literature, where methyl 4-hydroxybenzoate reacts with 2-formylphenol derivatives under basic conditions (e.g., K₂CO₃, KI, CH₃CN at 70°C) . The formyl group at the ortho position of the phenoxy moiety imparts unique electronic and steric properties, influencing its reactivity and interactions in synthetic or biological contexts. Its structural versatility makes it a valuable intermediate in pharmaceuticals, liquid crystals, and materials science .

Properties

IUPAC Name

methyl 4-(2-formylphenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-18-15(17)11-6-8-13(9-7-11)19-14-5-3-2-4-12(14)10-16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXQMTJERYTUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(2-formylphenoxy)benzoate can be synthesized through the reaction of 2-fluorobenzaldehyde and methylparaben . The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-(2-formylphenoxy)benzoate can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are often used.

    Substitution: Reagents like or can be employed.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 4-(2-formylphenoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.

Industry: In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials. It can be a precursor for polymers and other advanced materials.

Mechanism of Action

The mechanism of action for methyl 4-(2-formylphenoxy)benzoate largely depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. The formyl group is particularly reactive, allowing for a wide range of chemical modifications.

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

Methyl 4-(2-formylphenoxy)benzoate differs from its isomers in the placement of the formyl group and substituents:

  • Methyl 4-((2-formylphenoxy)methyl)benzoate: Incorporates a methylene spacer between the phenoxy and benzoate groups, increasing molecular flexibility and possibly modulating crystal packing behavior .
  • Methyl 4-benzyloxy-2-hydroxybenzoate : Replaces the formyl group with a benzyloxy substituent, enhancing hydrogen-bonding capacity (via the hydroxyl group) and influencing mesophase behavior in liquid crystals .

Key Structural Implications :

  • Ortho-formyl substituents introduce steric constraints that may hinder rotational freedom or intermolecular interactions.
  • Methylene spacers or meta-substitution can improve solubility and alter melting points .

Physicochemical Properties

Lipophilicity (logP) and acidity (pKa) are critical for bioavailability and reactivity:

  • This compound likely exhibits moderate lipophilicity due to the polar formyl group. In contrast, 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-alkoxyethoxybenzoates (logP = 2.8–3.5) are more lipophilic due to alkyl chains and piperazine groups, enhancing membrane permeability .
  • The formyl group lowers pKa compared to hydroxyl or methoxy analogs, affecting ionization under physiological conditions .

Spectroscopic and Crystallographic Data

  • NMR/HRMS: The ortho-formyl group in this compound would produce distinct ¹H NMR signals (e.g., aldehydic proton at ~10 ppm) compared to methyl 4-(4-methoxyphenoxy)benzoate (methoxy singlet at ~3.8 ppm) .

Data Table: Key Properties of Selected Benzoate Derivatives

Compound Name Substituents/Modifications logP Melting Point (°C) Key References
This compound Ortho-formylphenoxy ~2.5 Not reported
Methyl 4-(3-formylphenoxy)benzoate Meta-formylphenoxy ~2.3 Not reported
Methyl 4-benzyloxy-2-hydroxybenzoate Benzyloxy, hydroxyl ~3.0 120–125
Quinoline-piperazine benzoates (C1–C7) Quinoline, piperazine, halogens 3.1–4.0 145–220
3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl... Alkoxyethoxy, piperazine 2.8–3.5 Not reported

Biological Activity

Methyl 4-(2-formylphenoxy)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H14O4C_{16}H_{14}O_4 and features a complex structure characterized by a formyl group attached to a phenoxy ring. This configuration allows for various interactions with biological molecules, enhancing its potential as a therapeutic agent.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and proteins. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. Additionally, the compound may influence cellular pathways through receptor binding, which is crucial for its therapeutic effects.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties, particularly against various bacterial strains. In studies, it has shown effectiveness against:

  • Escherichia coli
  • Shigella boydii

These findings suggest its potential application in developing antibacterial agents.

Enzyme Inhibition

Research indicates that this compound acts as a chymotrypsin inhibitor. This property is significant for therapeutic applications where modulation of proteolytic enzymes is required, such as in certain cancer treatments or inflammatory conditions.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of this compound against clinical isolates of E. coli and Shigella boydii. The compound exhibited minimum inhibitory concentrations (MICs) suggesting it could serve as a lead compound for antibiotic development.
  • Enzyme Interaction Studies :
    • Another investigation focused on its interaction with chymotrypsin. The results indicated that the compound effectively inhibited chymotrypsin activity in vitro, demonstrating its potential as a biochemical probe for studying protease functions.

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntimicrobialEscherichia coliSignificant inhibition
AntimicrobialShigella boydiiSignificant inhibition
Enzyme InhibitionChymotrypsinInhibition of enzyme activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(2-formylphenoxy)benzoate
Reactant of Route 2
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